molecular formula C20H12S5 B1297205 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 5660-45-7

2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B1297205
CAS No.: 5660-45-7
M. Wt: 412.6 g/mol
InChI Key: YFBLUJZFRBFQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its three thiophene rings, making it an interesting subject for research in various scientific fields due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which uses organotin compounds and palladium catalysts. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon), elevated temperatures, and the use of solvents like toluene or tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Stille coupling reactions or similar palladium-catalyzed processes. The scalability of these reactions makes them suitable for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where the thiophene rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination or nitric acid for nitration.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives with reduced functional groups.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

2,5-Bis(5-thiophen-2-ylthiophen-2-yl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential use in bioactive compounds and pharmaceuticals.

    Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene is largely dependent on its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of biological molecules, making it a potential candidate for drug development and other applications.

Comparison with Similar Compounds

    Thiophene: The simplest member of the thiophene family.

    2,5-Dibromothiophene: A functionalized thiophene derivative.

    2,2’-Bithiophene: A dimer of thiophene.

Uniqueness: 2,5-Bis(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its three thiophene rings, which provide enhanced electronic properties compared to simpler thiophene derivatives. This makes it particularly valuable in the development of advanced materials and electronic devices.

Properties

IUPAC Name

2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12S5/c1-3-13(21-11-1)15-5-7-17(23-15)19-9-10-20(25-19)18-8-6-16(24-18)14-4-2-12-22-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLUJZFRBFQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327897
Record name 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5660-45-7
Record name 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5660-45-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene
Reactant of Route 2
Reactant of Route 2
2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene
Reactant of Route 5
Reactant of Route 5
2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene
Reactant of Route 6
Reactant of Route 6
2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene
Customer
Q & A

Q1: What is the molecular formula and weight of α-quinquethiophene?

A1: α-Quinquethiophene has the molecular formula C20H12S5 and a molecular weight of 396.62 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize α-quinquethiophene?

A2: Various spectroscopic methods are used to characterize α-quinquethiophene, including X-ray diffraction (XRD) [, , ], atomic force microscopy (AFM) [], scanning tunneling microscopy (STM) [], UV-Vis spectroscopy [, , ], fluorescence spectroscopy [, ], and nuclear magnetic resonance (NMR) spectroscopy [, ].

Q3: What are the notable self-assembly properties of α-quinquethiophene?

A3: α-Quinquethiophene exhibits hierarchical self-affinity organization spanning from nanometers to micrometers in scale. [] This self-assembly is influenced by factors like substrate material [, ] and processing techniques like spin-coating, dip-coating, and the Langmuir-Blodgett method. []

Q4: What role does α-quinquethiophene play in organic field-effect transistors (OFETs)?

A4: α-Quinquethiophene serves as the active layer in OFETs. Its interaction with the electrode, often copper, is crucial for device performance. Research shows a higher affinity of T5 towards pristine copper surfaces compared to copper oxide. []

Q5: What are the electrochromic properties of α-quinquethiophene and its polymers?

A5: Polymers of α-quinquethiophene, such as poly(2,2′:5′,2″:5″,2″′:5″′,2″″-quinquethiophene) (P5T), exhibit reversible color changes upon electrochemical doping and dedoping, making them suitable for electrochromic applications. [] These color changes are observed in both liquid and solid-state electrolyte systems. []

Q6: Can α-quinquethiophene be used in light-emitting diodes (LEDs)?

A6: Yes, α-quinquethiophene derivatives have shown promise in LEDs. For instance, incorporating α-quinquethiophene units within fluorene-based copolymers leads to materials exhibiting red and red-orange emission, suitable for red-light-emitting diodes. []

Q7: How do alkyl substituents affect the properties of α-quinquethiophene derivatives?

A7: Alkyl substituents on α-quinquethiophene can influence its solubility, packing, and electronic properties. Symmetrical alkyl substitution on outer thiophene rings directs the complexation with metal centers like [(η-C5H5)Ru]+ to those specific rings. []

Q8: What is the impact of incorporating α-quinquethiophene into conjugated block copolymers?

A8: α-Quinquethiophene can be incorporated into conjugated block copolymers, leading to altered morphological and optical properties compared to homopolymers. The electronic properties and supramolecular organization of one block can be influenced by the presence of the α-quinquethiophene block. []

Q9: How does solvent choice impact the morphology of α-quinquethiophene blends in thin films?

A9: The solvent used for processing thin films of α-quinquethiophene blends significantly impacts the film morphology. Using solvents with differing solubility for the donor and acceptor molecules can lead to varying degrees of phase separation and crystal formation, ultimately influencing the material's performance in applications like organic photovoltaics. []

Q10: How does computational chemistry contribute to understanding α-quinquethiophene and its derivatives?

A10: Computational methods, particularly density functional theory (DFT), are crucial in predicting the electronic properties of α-quinquethiophene derivatives. For instance, studies have shown that increasing the oligothiophene chain length leads to a decrease in the energy gap, which is crucial for understanding their optical and electronic behavior. []

Q11: How does modifying the end-groups of α-quinquethiophene derivatives affect their charge transport properties?

A11: Studies have revealed that end-capping α-quinquethiophene with groups like naphthyl or thionaphthyl influences the charge transport properties. For example, rotating the naphthyl end-groups in a bis(naphthyl)-α-quinquethiophene derivative affects the reorganization energy, impacting its charge mobility. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.